

A Comparative Analysis of Detonation Velocity: Benzotrifuroxan (BTF) vs. HMX

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzotrifuroxan**

Cat. No.: **B3051571**

[Get Quote](#)

In the field of energetic materials, the detonation velocity—the speed at which a detonation wave travels through an explosive—is a critical parameter for assessing performance. This guide provides a detailed comparison of the detonation velocities and related properties of two powerful high explosives: **Benzotrifuroxan** (BTF) and Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX). This document is intended for researchers and scientists in chemistry and materials science.

Overview of the Explosives

Benzotrifuroxan (BTF) is a heterocyclic organic compound notable for being a CO-balanced, hydrogen-free explosive.^{[1][2]} This composition means that upon detonation, the products are primarily gaseous carbon monoxide and nitrogen, which contributes to its high performance. BTF's performance characteristics are considered equivalent to those of HMX-based explosives.^{[1][2]} However, its high mechanical sensitivity has been a limiting factor in its application.^[3]

HMX (Octogen), an acronym for High Melting eXplosive, is a powerful and relatively insensitive nitroamine high explosive.^{[4][5]} It is widely used in military applications, including as a component in plastic-bonded explosives (PBXs), solid-rocket propellants, and as a detonator in nuclear devices.^{[5][6]} HMX is known for its high thermal stability and detonation velocity.^{[7][8]}

Quantitative Performance Data

The following table summarizes the key performance parameters of BTF and HMX based on experimental data.

Property	Benzotrifuroxan (BTF)	HMX (Octogen)
Detonation Velocity	8,610 m/s (8.61 km/s)[9][10]	9,100 m/s (9.1 km/s)[7][8]
Crystal Density	~1.9 g/cm ³	1.89 - 1.91 g/cm ³ [7][8][11]
Heat of Explosion	5,903 kJ/kg[9]	6,192 kJ/kg[7][8]
Chemical Formula	C ₆ N ₆ O ₆ [9]	C ₄ H ₈ N ₈ O ₈ [7][8]

Note: The detonation velocity of HMX can vary, with some composites showing values between 7,800 and 8,700 m/s depending on particle size.[12]

Experimental Protocols for Detonation Velocity Measurement

The determination of detonation velocity is a precise and critical measurement in explosives research. Various experimental methods are employed, often chosen based on the explosive's properties and the specific requirements of the test.

Dautriche Method

A classic and relatively simple technique for measuring detonation velocity.[13][14]

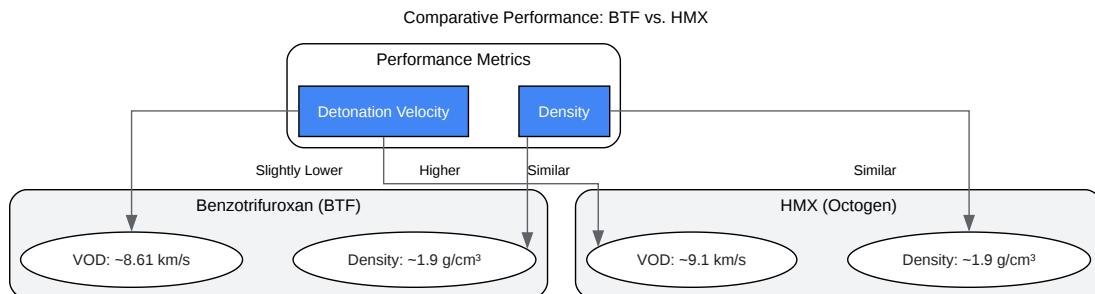
- Principle: This method compares the detonation velocity of the test explosive against a detonating cord with a known, stable detonation velocity.[11]
- Procedure:
 - A length of detonating cord is formed into a loop and placed on a lead or steel plate. The exact center of the cord is marked on the plate.[14]
 - Two ends of the cord are inserted into a column of the test explosive at a precisely measured distance apart.

- The main explosive charge is initiated. The detonation wave triggers each end of the detonating cord sequentially.
- Two detonation fronts travel in opposite directions along the cord and collide at a point offset from the center. This collision leaves a distinct mark on the witness plate.
- The distance of the collision mark from the center point is used, along with the known velocity of the detonating cord and the distance between the insertion points, to calculate the detonation velocity of the test explosive.[13]

Continuous Probe Methods

These methods provide a continuous measurement of the detonation front as it propagates through the explosive charge.

- Resistance Wire Method:
 - Principle: A wire with a known resistance per unit length is placed within the explosive. As the detonation front consumes the wire, its length and therefore its resistance changes. [15]
 - Procedure: A constant current is passed through the wire. The rate of change in voltage, which corresponds to the rate at which the wire is shortened by the detonation, is monitored by an oscilloscope or a data acquisition system. This data is then used to calculate the continuous detonation velocity.[15]
- Velocity Probe (Ionization) Method:
 - Principle: This technique relies on the principle that the high temperature and pressure of the detonation front will ionize the surrounding material, making it electrically conductive. [8]
 - Procedure: A probe, often a coaxial cable or two parallel wires, is inserted into the explosive. When the detonation wave reaches the probe, it creates a short circuit.[8] By placing multiple probes at known distances, the time-of-arrival of the detonation front at each point is recorded. The velocity is then calculated from the distance and time intervals between the probes.[2]


Optical Methods

Optical techniques are non-invasive and offer high temporal and spatial resolution.

- High-Speed Photography:
 - Principle: An ultra-high-speed streak or framing camera is used to capture the luminous detonation front as it travels along the explosive charge.
 - Procedure: The explosive charge, often unconfined or in a transparent container, is detonated. The camera records the position of the detonation front over time. The slope of the position-time plot directly yields the detonation velocity.[5]
- Fiber-Optic Probes:
 - Principle: Optical fibers are used to detect the light emitted from the detonation front.[12]
 - Procedure: The ends of one or more optical fibers are placed at specific points along the explosive charge. As the detonation front passes each fiber, it transmits a pulse of light to a photodetector or streak camera. The time difference between the signals from consecutive fibers, combined with the known distance between them, allows for a precise velocity calculation.[12]

Performance Comparison Diagram

The following diagram illustrates the comparative performance relationship between BTF and HMX based on their primary detonation characteristics.

[Click to download full resolution via product page](#)

Caption: Logical relationship of BTF and HMX performance metrics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Measurement of Detonation Velocity of Industrial Explosive Using Continuous Detonation Velocity Method [energetic-materials.org.cn]
- 3. A velocity probe-based method for continuous detonation and shock measurement in near-field underwater explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. nmt.edu [nmt.edu]

- 6. prezi.com [prezi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. scispace.com [scispace.com]
- 9. tsst.mn [tsst.mn]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. Detonation velocity - Wikipedia [en.wikipedia.org]
- 12. efee.eu [efee.eu]
- 13. Measurement of VoD of explosives.pptx [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Detonation Velocity: Benzotrifuroxan (BTF) vs. HMX]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3051571#benzotrifuroxan-detonation-velocity-vs-hmx>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com